molecular formula C60H87N3O12 B1583742 3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione CAS No. 34137-09-2

3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione

Cat. No.: B1583742
CAS No.: 34137-09-2
M. Wt: 1042.3 g/mol
InChI Key: MQRCHVBRBGNZGJ-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-s-triazine-2,4,6(1H,3H,5H)-trione (CAS 34137-09-2), commercially known as Irganox 3125, is a high-molecular-weight phenolic antioxidant. It is synthesized by esterifying three equivalents of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with 1,3,5-tris(2-hydroxyethyl)-s-triazine-2,4,6-trione . The compound features a central triazine core substituted with three hydroxyethyl ester groups, each bearing a sterically hindered phenolic moiety. This structure enables radical scavenging activity, making it effective in stabilizing polymers against thermal and oxidative degradation . It is widely used in polyolefins, polyamides, and other engineering plastics, with certified reference materials available for quality control .

Properties

IUPAC Name

2-[3,5-bis[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H87N3O12/c1-55(2,3)40-31-37(32-41(49(40)67)56(4,5)6)19-22-46(64)73-28-25-61-52(70)62(26-29-74-47(65)23-20-38-33-42(57(7,8)9)50(68)43(34-38)58(10,11)12)54(72)63(53(61)71)27-30-75-48(66)24-21-39-35-44(59(13,14)15)51(69)45(36-39)60(16,17)18/h31-36,67-69H,19-30H2,1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRCHVBRBGNZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCN2C(=O)N(C(=O)N(C2=O)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CCOC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H87N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067815
Record name (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl tris[3,5-di-tert-butyl-4-hydroxyhydrocinnamate]
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Molecular Weight

1042.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34137-09-2
Record name 1,3,5-Tris[2-(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyloxy)ethyl] isocyanurate
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Record name EINECS 251-844-3
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester
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Record name (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl tris[3,5-di-tert-butyl-4-hydroxyhydrocinnamate]
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Record name (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethylene tris[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID TRIESTER WITH 1,3,5-TRIS(2- HYDROXYETHYL)-S-TRIAZINE-2,4,6(1H,3H,5H)- TRIONE
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Biological Activity

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione is a compound known for its antioxidant properties and applications in stabilizing polymers. This article delves into its biological activity, exploring its mechanisms, effects on cellular systems, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which can be summarized as follows:

  • IUPAC Name : 1,3,5-tris[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
  • Molecular Formula : C48H69N3O6
  • Molecular Weight : 784.08 g/mol

This triester exhibits significant steric hindrance due to the tert-butyl groups attached to the phenolic moiety, which contributes to its stability and effectiveness as an antioxidant.

Antioxidant Properties

The primary biological activity of this compound lies in its antioxidant capabilities. It functions by scavenging free radicals and preventing oxidative stress in biological systems. This has implications for various applications including:

  • Polymer Stabilization : It is widely used in the plastics industry to enhance the thermal stability of polymers like polyethylene and polypropylene by preventing oxidative degradation .

The antioxidant activity is attributed to the following mechanisms:

  • Radical Scavenging : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, neutralizing them.
  • Metal Chelation : The compound may chelate metal ions that catalyze oxidative reactions.
  • Inhibition of Lipid Peroxidation : By preventing the oxidation of lipids in cell membranes, it protects cellular integrity and function.

Study 1: Antioxidant Efficacy in Food Systems

A study evaluated the effectiveness of this compound as a food preservative. It demonstrated a significant reduction in lipid peroxidation levels when incorporated into food matrices at concentrations around 48 µg/kg body weight per day . The results indicated that it could effectively extend shelf life by maintaining the quality of fats and oils.

Study 2: Polymer Application

Research focusing on polymer blends revealed that incorporating this triester improved thermal stability by up to 30% compared to control samples without antioxidants. The study highlighted its role in enhancing the lifespan of materials exposed to high temperatures during processing .

Study 3: Cellular Studies

In vitro studies assessed the cytotoxicity of this compound on human cell lines. Results showed that at low concentrations (below 100 µM), it exhibited no significant cytotoxic effects while effectively reducing oxidative stress markers within cells . This suggests potential for safe use in biomedical applications.

Comparative Analysis of Related Compounds

Compound NameCAS NumberAntioxidant ActivityApplications
3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamic Acid Triester34137-09-2HighFood preservation, polymer stabilization
Pentaerythritol Tetrakis(3,5-Di-Tert-Butyl-4-Hydroxyhydrocinnamate)115-66-5Very HighPlastics stabilization
Irganox 311427676-62-6ModerateFood contact materials

Scientific Research Applications

Antioxidant in Polymer Stabilization

One of the most notable applications of this compound is as an antioxidant in the stabilization of polymers such as polyethylene and polypropylene. Its ability to scavenge free radicals helps prevent oxidative damage during processing and extends the lifespan of plastic products. The presence of the triazine moiety contributes to enhanced thermal stability compared to other antioxidants like butylated hydroxytoluene (BHT) and pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) .

Food Contact Materials

The compound is evaluated for use in food contact materials due to its safety profile when used at specified levels. Regulatory assessments have indicated that it poses no safety concerns when used in polyolefins for food packaging applications . Its antioxidant properties help maintain food quality by preventing oxidative spoilage.

Biological Applications

In biological systems, this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative stress. Studies suggest that it can inhibit lipid peroxidation and may have potential therapeutic applications in preventing diseases associated with oxidative damage.

Case Studies

Several studies have documented the effectiveness of 3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester in various applications:

  • Polymer Processing : Research demonstrated that incorporating this compound into polyolefins significantly improved thermal stability and reduced degradation during high-temperature processing conditions .
  • Food Packaging : A study assessed its migration levels in food contact materials and confirmed compliance with safety regulations when used within specified limits .

Comparison with Similar Compounds

Irganox 3114 (1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6-trione)

  • Structure : Substituted with three 3,5-di-tert-butyl-4-hydroxybenzyl groups via ether linkages to the triazine core .
  • Molecular Weight: 784.10 g/mol (vs. 1042.35 g/mol for Irganox 3125) .
  • Applications : Superior compatibility with hydrophobic polymers like polyethylene and polypropylene due to its benzyl substituents. Commonly used in food-contact materials .
  • Thermal Stability: Higher melting point (>220°C) compared to Irganox 3125, attributed to rigid benzyl groups .
  • Regulatory Status : Approved under 21 CFR 175.105 and 178.2010 for food-contact applications .

Triallyl Isocyanurate (1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione)

  • Structure : Allyl groups attached to the triazine core via isocyanurate linkages .
  • Function : Primarily a crosslinking agent in rubbers and thermosetting resins, lacking antioxidant properties .
  • Reactivity: Susceptible to radical polymerization due to allyl groups, unlike Irganox derivatives .

1,3,5-Tris(hydroxymethyl)isocyanuric Acid

  • Structure : Hydroxymethyl substituents on the triazine core .

Performance and Stability Comparison

Property Irganox 3125 Irganox 3114 Triallyl Isocyanurate
Molecular Weight 1042.35 g/mol 784.10 g/mol 249.27 g/mol
Substituents Hydroxyethyl esters Benzyl ethers Allyl groups
Key Application Polyolefins, polyamides Food-contact polyolefins Crosslinking agent
Thermal Stability Stable up to 250°C Stable up to 300°C Decomposes at 150°C
Solubility Moderate in polar solvents Low in polar solvents High in organic solvents
Regulatory Status Under endocrine screening FDA-approved Not classified

Research Findings

Antioxidant Efficiency

  • Irganox 3125: Demonstrates superior radical scavenging in polypropylene at 0.1–0.5% loading, with synergistic effects when combined with phosphite co-stabilizers .
  • Irganox 3114: Exhibits higher migration resistance in low-density polyethylene due to lower solubility .

Spectroscopic Characterization

  • Irganox 3114: Characterized by high-resolution mass spectrometry (Orbitrap Fusion Lumos) with 162 tandem spectra, confirming fragmentation patterns of the benzyl ether linkages .
  • Irganox 3125: FT-IR spectra show peaks at 1,583 cm⁻¹ (C=C stretching) and 3,063 cm⁻¹ (aromatic C–H), consistent with phenolic and ester functionalities .

Emerging Analogues

  • APOLLO-1790 : A developmental antioxidant with tert-butyl and methyl substituents (CAS 40601-76-1), designed for enhanced UV stability in automotive plastics .

Preparation Methods

Esterification Reaction

  • Reaction type : Nucleophilic acyl substitution between carboxylic acid and hydroxyl groups.
  • Stoichiometry : Typically a 1:3 molar ratio of triazine triol to hydroxyhydrocinnamic acid to form the triester.
  • Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate ester bond formation.
  • Temperature : Elevated temperatures (usually 80–150°C) are applied to drive the reaction forward and remove water formed during esterification.
  • Solvent : Non-polar or slightly polar solvents such as toluene or xylene may be used to dissolve reactants and facilitate azeotropic removal of water.

Reaction Monitoring and Purification

  • Monitoring : Reaction progress is monitored by techniques such as infrared spectroscopy (disappearance of -OH and -COOH peaks), titration of acid value, or chromatographic methods.
  • Purification : The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products.

Detailed Research Findings and Data

Parameter Typical Conditions/Values Notes
Molar Ratio (Triazine: Acid) 1 : 3 Ensures full triester formation
Catalyst p-Toluenesulfonic acid (0.1–1 wt%) or DCC Enhances esterification rate
Temperature 100–140°C Optimized to balance reaction rate and product stability
Reaction Time 6–12 hours Depends on catalyst and temperature
Solvent Toluene or xylene Used for azeotropic removal of water
Water Removal Continuous azeotropic distillation Drives equilibrium toward ester formation
Yield 85–95% High purity triester product
Purification Recrystallization from suitable solvent (e.g., ethanol) Removes residual acid and catalyst

Notes on Preparation

  • The bulky tert-butyl groups on the hydroxyhydrocinnamic acid provide steric hindrance that can slow esterification, necessitating longer reaction times or stronger catalysts.
  • The triazine core’s three hydroxyl groups allow for simultaneous triester formation, which improves antioxidant efficiency.
  • Control of reaction conditions is critical to avoid partial esterification or side reactions such as transesterification or degradation of sensitive groups.
  • The product’s high molecular weight (~1042.35 g/mol) and complex structure require careful purification to achieve consistent quality.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1 Charge 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6-trione and 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid into reactor Molar ratio 1:3
2 Add catalyst (e.g., p-toluenesulfonic acid) and solvent (toluene) Catalyst 0.1–1 wt%, solvent for azeotropic distillation
3 Heat mixture to 100–140°C with stirring Maintain temperature for 6–12 hours
4 Remove water continuously by azeotropic distillation Drives esterification equilibrium
5 Monitor reaction progress (IR, acid value) Ensure complete esterification
6 Cool reaction mixture and isolate product Recrystallization or chromatography for purification

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with 1,3,5-tris(2-hydroxyethyl)-s-triazine-2,4,6-trione under controlled acidic or catalytic conditions. Optimization can be achieved via statistical design of experiments (DoE) to evaluate parameters like temperature, stoichiometric ratios, and catalyst loading. For example, fractional factorial designs minimize experimental runs while identifying critical variables . Reaction progress should be monitored using HPLC or FTIR to track ester bond formation and intermediates.

Advanced: How can computational chemistry enhance the design of derivatives with improved antioxidant efficacy?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict radical-scavenging activity by analyzing bond dissociation energies (BDEs) of phenolic O-H groups and electron-donating substituents. Molecular dynamics simulations may further assess steric effects from tert-butyl groups on radical stabilization . Coupling these with high-throughput virtual screening (HTVS) allows rapid identification of derivatives with lower BDEs and higher stability. Experimental validation via cyclic voltammetry or DPPH assays can confirm computational predictions .

Basic: What characterization techniques are critical for verifying the compound’s structure and purity?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm ester linkages and verify tert-butyl (δ ~1.2 ppm) and triazine ring proton environments.
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • XRD (if crystalline): Resolve spatial arrangement of substituents on the triazine core .
  • HPLC-PDA: Quantify purity and detect unreacted starting materials or byproducts.

Advanced: How can researchers resolve contradictions in thermal stability data reported in literature?

Methodological Answer:
Discrepancies in decomposition temperatures (Td) may arise from differing analytical methods (e.g., TGA vs. DSC) or sample preparation. To reconcile

Standardize testing protocols (heating rate, atmosphere).

Perform kinetic analysis (e.g., Flynn-Wall-Ozawa method) to compare activation energies across studies.

Use in situ FTIR or Raman to correlate degradation products with thermal events . Contradictions often stem from polymorphic forms or moisture content, which should be rigorously controlled .

Basic: What experimental designs are suitable for studying its antioxidant synergism with other stabilizers?

Methodological Answer:
Mixture design (e.g., simplex-lattice) is ideal for evaluating synergistic effects with co-antioxidants (e.g., phosphites or thioesters). Response variables (e.g., oxidation induction time via DSC) are modeled as a function of component ratios. Accelerated aging tests (e.g., OIT at 150°C) under controlled oxygen flow quantify performance . Statistical tools like ANOVA identify significant interactions between components .

Advanced: How can mechanistic insights into radical scavenging be obtained beyond standard DPPH assays?

Methodological Answer:

  • EPR Spectroscopy: Directly detect and quantify radical adducts (e.g., phenoxyl radicals) using spin-trapping agents like TEMPO.
  • Kinetic Isotope Effects (KIE): Compare H/D substitution rates to elucidate hydrogen-atom transfer (HAT) vs. electron transfer (ET) mechanisms.
  • Computational Mapping: Generate electrostatic potential surfaces (EPS) to visualize electron density distribution and radical stabilization sites .

Basic: What are the challenges in correlating in vitro antioxidant activity with real-world polymer stabilization?

Methodological Answer:
In vitro assays (e.g., DPPH) often fail to account for matrix effects (e.g., polymer crystallinity, additive migration). To address this:

Use model polymer films (e.g., LDPE) doped with the compound and subject them to UV/thermal aging.

Monitor carbonyl index via FTIR to track oxidation.

Perform leaching studies (e.g., Soxhlet extraction) to assess additive retention . Correlate results with in vitro data to refine predictive models .

Advanced: How can the compound’s hydrolytic stability be improved without sacrificing antioxidant activity?

Methodological Answer:

  • Structural Modifications: Introduce hydrophobic groups (e.g., fluorinated chains) to reduce water solubility.
  • Encapsulation: Use mesoporous silica or cyclodextrins to shield hydrolytically labile ester bonds.
  • Accelerated Aging Studies: Expose derivatives to humid environments (e.g., 85°C/85% RH) and quantify degradation via LC-MS. Balance hydrophobicity with radical-scavenging efficacy using QSAR models .

Basic: What regulatory considerations apply to its use in polymer formulations?

Methodological Answer:

  • REACH Compliance: Ensure registration for volumes >1 ton/year, including toxicity and ecotoxicity data (e.g., Daphnia magna assays) .
  • Food Contact Approval: Evaluate migration limits using EU No 10/2011 protocols (simulant solvents, LC-MS quantification) .
  • Toxicity Screening: Prioritize Ames tests and in vitro cytotoxicity assays (e.g., HepG2 cells) to meet OSHA and EPA guidelines .

Advanced: How can machine learning optimize its application in multi-component stabilization systems?

Methodological Answer:
Train neural networks on datasets combining structural descriptors (e.g., logP, molecular weight) and performance metrics (e.g., OIT, yellowness index). Use Bayesian optimization to navigate high-dimensional parameter spaces (e.g., antioxidant ratios, processing temperatures). Validate predictions via robotic high-throughput experimentation (HTE) platforms .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
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3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione

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